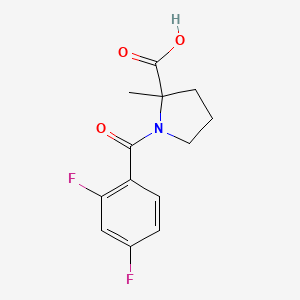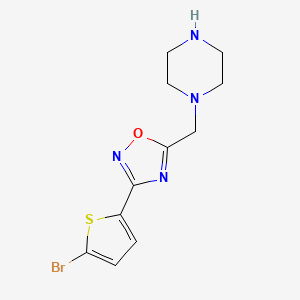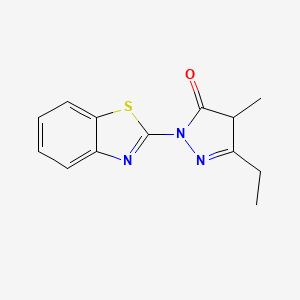
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid, commonly known as Difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC) enzyme. ODC is responsible for the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. DFMO has been extensively studied for its potential applications in cancer treatment, parasitic infections, and neurodegenerative diseases.
作用机制
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid irreversibly inhibits ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their overproduction is a hallmark of cancer and parasitic infections. This compound inhibits the biosynthesis of polyamines, leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in humans, with the most common side effect being reversible gastrointestinal symptoms. This compound has been shown to be effective in the treatment of various cancers, including colorectal, prostate, and breast cancer. This compound has also been shown to be effective in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
实验室实验的优点和局限性
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid is a potent inhibitor of ODC, making it an excellent tool for studying the role of polyamines in cell proliferation and differentiation. This compound has been extensively studied for its potential applications in cancer treatment and parasitic infections, making it a well-characterized compound. However, the synthesis of this compound is challenging, and the yield is typically low, making it expensive to use in large-scale experiments.
未来方向
Include the development of more efficient synthesis methods, the identification of biomarkers to predict response to 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid treatment, and the development of combination therapies to enhance its efficacy. This compound has also shown potential in the treatment of neurodegenerative diseases, and further research is needed to explore its use in this area.
合成方法
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group, followed by the introduction of the difluorobenzoyl group, and finally, the deprotection of the amine group. The yield of the synthesis process is typically around 30%.
科学研究应用
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been studied extensively for its potential applications in cancer treatment. Polyamines are essential for cell proliferation, and their overproduction is a hallmark of cancer. This compound inhibits the biosynthesis of polyamines, leading to a decrease in cell proliferation and an increase in apoptosis. This compound has been shown to be effective in the treatment of various cancers, including colorectal, prostate, and breast cancer.
This compound has also been studied for its potential applications in parasitic infections, such as African sleeping sickness and Chagas disease. Polyamines are essential for the survival of parasites, and this compound has been shown to be effective in inhibiting their growth.
属性
IUPAC Name |
1-(2,4-difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3/c1-13(12(18)19)5-2-6-16(13)11(17)9-4-3-8(14)7-10(9)15/h3-4,7H,2,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXIVEZKEXBSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)
![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)

![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)
![2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid](/img/structure/B7578737.png)


![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)
![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)
![2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578789.png)
![1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578796.png)